molecular formula C6H3Br2NO2 B3029628 4,6-Dibromonicotinic acid CAS No. 73027-77-7

4,6-Dibromonicotinic acid

Cat. No. B3029628
CAS RN: 73027-77-7
M. Wt: 280.90
InChI Key: GHQFPXZHIYMGLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Dibromonicotinic acid can be inferred from the methodologies applied in the synthesis of related compounds. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involves a three-step reaction starting from amino benzoic acid, which includes bromination, diazo formation, and hydrolysis . Similarly, the synthesis of 4-Aminonicotinic acid from isoquinoline involves a four-step process including oxidation, intramolecular dehydration, ammonolysis, and Hofmann rearrangement . These methods suggest that the synthesis of 4,6-Dibromonicotinic acid could also involve a bromination step, possibly starting from nicotinic acid or its derivatives.

Molecular Structure Analysis

The molecular structure of 4,6-Dibromonicotinic acid would consist of a pyridine ring with carboxylic acid functionality at the 3-position and bromine atoms substituted at the 4- and 6-positions. The structure characterization techniques such as IR, 1H NMR, and 13C NMR used for the compounds in the papers would also be applicable for determining the structure of 4,6-Dibromonicotinic acid.

Chemical Reactions Analysis

The chemical reactivity of 4,6-Dibromonicotinic acid would likely be influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid group. These substituents would affect the reactivity of the pyridine ring towards nucleophilic substitution reactions. The presence of the carboxylic acid group also allows for the formation of esters and amides, which are common derivatization reactions for carboxylic acids.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4,6-Dibromonicotinic acid are not directly provided, we can infer that the presence of bromine atoms would increase the molecular weight and possibly decrease the solubility in water compared to nicotinic acid. The carboxylic acid group would contribute to the acidity of the compound and its ability to form hydrogen bonds, impacting its melting point and boiling point. The purity and yield of the synthesized compound would depend on the optimization of reaction conditions, as demonstrated in the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, where a yield of 93.4% and a purity of 99.7% were achieved under optimal conditions .

Scientific Research Applications

Toxicology and Environmental Impact

  • Toxicology of Herbicides : Zuanazzi et al. (2020) conducted a scientometric review highlighting the global research trends in the toxicity and mutagenicity of herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to 4,6-dibromonicotinic acid. This study emphasized the importance of understanding the environmental and health impacts of such chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).

Molecular Biology and Chemistry

  • Molecular Receptors for Nicotinic Acid : Wise et al. (2003) identified G protein-coupled receptors for nicotinic acid, a molecule related to 4,6-dibromonicotinic acid, providing insights into its biological actions and potential therapeutic applications (Wise et al., 2003).
  • Sugar-Binding Boronic Acids : Dowlut & Hall (2006) described a new class of carbohydrate-binding boronic acids that showed potential in designing receptors and sensors for cell-surface glycoconjugates. These findings could be relevant for research involving 4,6-dibromonicotinic acid due to the structural similarities (Dowlut & Hall, 2006).

Pharmacology and Drug Development

  • Bacterial Endophyte-Enhanced Phytoremediation : Germaine et al. (2006) explored the use of bacterial endophytes to enhance the phytoremediation of herbicides like 2,4-D. This research could be applicable to 4,6-dibromonicotinic acid in developing strategies for environmental remediation (Germaine et al., 2006).

Structural Biology and Crystallography

  • Phasing in Protein Structure Determination : Beck et al. (2010) utilized a derivative of isophthalic acid for MAD phasing in protein structure determination. This research demonstrates the application of brominated compounds, which may be relevant to the use of 4,6-dibromonicotinic acid in crystallography and protein studies (Beck, Gruene, & Sheldrick, 2010).

Biotechnology

  • Fluorescent Chelates for Immunoassays : Wang et al. (2013) synthesized fluorescent europium(III) chelates for use in time-resolved immunoassays. This research into the development of advanced diagnostic tools could inform similar applications for 4,6-dibromonicotinic acid in biotechnological fields (Wang et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

4,6-dibromopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQFPXZHIYMGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720912
Record name 4,6-Dibromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromonicotinic acid

CAS RN

73027-77-7
Record name 4,6-Dibromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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